

Application Notes and Protocols: Peptide P60 in Combination with Vaccine Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

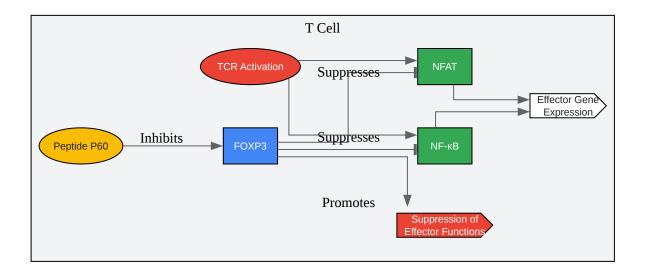
Peptide P60 is a synthetic 15-mer peptide that has been identified as a potent inhibitor of the transcription factor Forkhead box P3 (FOXP3).[1] FOXP3 is a key regulator of regulatory T cell (Treg) development and function. Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor and anti-viral immune responses, thereby hindering the efficacy of vaccines and immunotherapies.[1] By inhibiting FOXP3, **Peptide P60** effectively attenuates Treg-mediated immunosuppression, leading to an enhanced effector T cell response. These characteristics make **Peptide P60** a promising adjuvant for therapeutic vaccines aimed at treating cancer and chronic infections.[2]

Mechanism of Action

Peptide P60 exerts its function by directly binding to FOXP3, which inhibits its nuclear translocation.[3] This prevents FOXP3 from binding to its target DNA sequences and suppressing the transcription of key immune-related genes. Specifically, P60 has been shown to relieve the FOXP3-mediated suppression of Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors are critical for T cell activation, proliferation, and cytokine production. The inhibition of FOXP3 by P60 ultimately leads to a more robust and effective anti-tumor or anti-viral immune response.



Signaling Pathway of Peptide P60



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Caption: P60 inhibits FOXP3, enhancing T cell activation.

Applications in Vaccine Studies

Peptide P60 has been evaluated as a vaccine adjuvant in preclinical models of cancer and infectious disease, demonstrating its potential to significantly enhance vaccine efficacy.

Anti-Tumor Vaccine Adjuvant

In a murine model of colon carcinoma, co-administration of **Peptide P60** with a vaccine consisting of irradiated CT26 tumor cells expressing the AH1 epitope resulted in a significant delay in tumor growth and improved survival compared to vaccination alone.

Anti-Viral Vaccine Adjuvant

When combined with a recombinant adenovirus vaccine expressing the non-structural protein 3 (NS3) of the Hepatitis C Virus (HCV), **Peptide P60** enhanced the anti-viral immune response, leading to improved viral clearance in a murine model.





Data Presentation

Table 1: Efficacy of Peptide P60 in Combination with a

CT26 Tumor Vaccine

Treatment Group	Mean Tumor Volume (mm³) at Day 20	Percent Survival at Day 40
PBS Control	1500 ± 250	0%
P60 Alone	1400 ± 300	0%
CT26 Vaccine Alone	800 ± 200	40%
CT26 Vaccine + P60	200 ± 100	80%

Data are representative of studies described in Casares et al., 2010.

Table 2: Enhancement of Anti-HCV Immune Response

by Peptide P60

Treatment Group	IFN-y Spot Forming Units (per 10 ⁶ splenocytes)
Control Adenovirus	< 50
Adenovirus-NS3 Vaccine	350 ± 75
Adenovirus-NS3 Vaccine + P60	800 ± 150

Data are representative of studies described in Casares et al., 2010.

Experimental Protocols Protocol 1: In Vitro Treg Suppression Assay

This protocol is to assess the ability of **Peptide P60** to inhibit the suppressive function of regulatory T cells (Tregs) on the proliferation of conventional T cells (Tconv).

Materials:



- CD4+CD25+ regulatory T cells (Tregs)
- CD4+CD25- conventional T cells (Tconv)
- Peptide P60 (lyophilized)
- Control peptide (scrambled sequence)
- Cell proliferation dye (e.g., CFSE)
- Anti-CD3/CD28 beads
- Complete RPMI-1640 medium
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Preparation of Peptides: Reconstitute lyophilized Peptide P60 and control peptide in sterile DMSO to a stock concentration of 10 mM. Further dilute in complete RPMI medium to the desired working concentrations (e.g., 100 μM).
- Labeling of Tconv cells: Resuspend Tconv cells at 1x10⁶ cells/mL in PBS. Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI medium. Wash the cells twice.
- Co-culture setup: In a 96-well round-bottom plate, add 5 x 10⁴ CFSE-labeled Tconv cells per well.
- Add purified Tregs at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1).
- Add Peptide P60 or control peptide to the designated wells at the final desired concentration.
- Stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.



- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
- Analysis: Harvest the cells and analyze the proliferation of Tconv cells (CFSE dilution) by flow cytometry. Gate on the CD4+ population to analyze CFSE fluorescence.

Protocol 2: In Vivo Tumor Vaccine Efficacy Study

This protocol describes the evaluation of **Peptide P60** as a vaccine adjuvant in a murine tumor model.

Materials:

- BALB/c mice (6-8 weeks old)
- CT26 colon carcinoma cells
- Peptide P60
- Incomplete Freund's Adjuvant (IFA)
- Phosphate Buffered Saline (PBS)
- Syringes and needles
- Calipers for tumor measurement

Procedure:

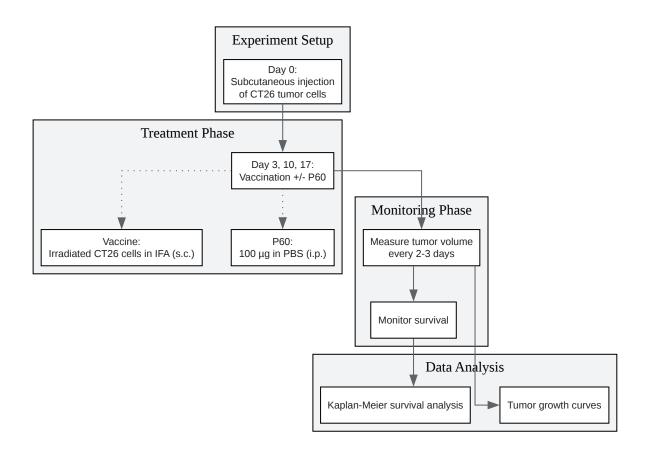
- Tumor Cell Implantation: Subcutaneously inject 1 x 10 5 CT26 cells in 100 μ L of PBS into the right flank of each mouse.
- Vaccine Preparation: Prepare the vaccine by emulsifying a lysate of 1 x 10⁶ irradiated (50 Gy) CT26 cells in IFA.
- Treatment Groups:
 - Group 1: PBS (Control)
 - o Group 2: P60 alone



- Group 3: CT26 vaccine alone
- Group 4: CT26 vaccine + P60
- Immunization Schedule:
 - o On days 3, 10, and 17 post-tumor implantation, administer the respective treatments.
 - The CT26 vaccine is administered subcutaneously on the left flank.
 - Peptide P60 (100 μg in 100 μL PBS) is administered intraperitoneally.
- Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Survival Analysis: Monitor the mice for signs of distress and euthanize when tumors reach a
 predetermined size or become ulcerated. Record the date of euthanasia for survival
 analysis.

Experimental Workflow





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Caption: Workflow for in vivo tumor vaccine study.

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